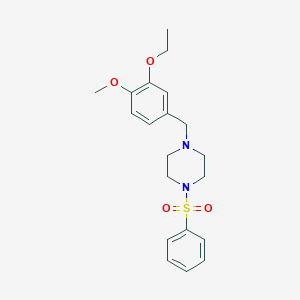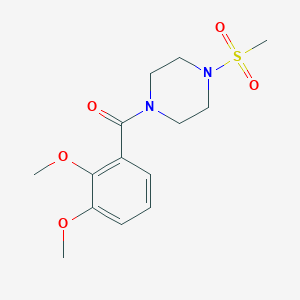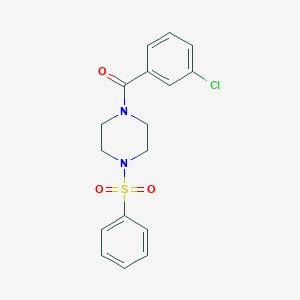
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine, also known as EMBP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the family of piperazine derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood. However, it has been proposed that 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The neuroprotective effects of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine may be due to its ability to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, as well as induce apoptosis in cancer cells. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been found to modulate the activity of certain neurotransmitters in the brain, leading to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine in lab experiments is its potent anticancer activity against a variety of cancer cell lines. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, the exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine. One area of interest is the development of new anticancer agents based on the structure of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine. Researchers may also investigate the potential applications of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies may be conducted to elucidate the exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine and to identify potential limitations and drawbacks of its use in various applications.
In conclusion, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is a chemical compound that has been widely studied for its potential therapeutic applications. It exhibits potent anticancer activity, as well as antifungal, antibacterial, and neuroprotective effects. While the exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood, it has potential applications in a variety of fields, including cancer research and the development of new antimicrobial agents. Future research may focus on the development of new anticancer agents based on the structure of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine, as well as the potential applications of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine involves the reaction of 1-(3-ethoxy-4-methoxybenzyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out under inert conditions. The resulting product is purified by column chromatography to obtain pure 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine.
Aplicaciones Científicas De Investigación
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. In addition, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine |
|---|---|
Fórmula molecular |
C20H26N2O4S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-3-26-20-15-17(9-10-19(20)25-2)16-21-11-13-22(14-12-21)27(23,24)18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 |
Clave InChI |
WAWDEBHVHFVXQH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)


![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)

![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)


![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)